molecular formula C8H8BrClO2S B6611772 4-Bromo-2,3-dimethylbenzene-1-sulfonylchloride CAS No. 1375107-84-8

4-Bromo-2,3-dimethylbenzene-1-sulfonylchloride

Cat. No.: B6611772
CAS No.: 1375107-84-8
M. Wt: 283.57 g/mol
InChI Key: FJAKQMPZWFIBMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,3-dimethylbenzene-1-sulfonylchloride is an organic compound with the molecular formula C8H8BrClO2S and a molecular weight of 283.57 g/mol . It is a derivative of benzene, featuring a bromine atom, two methyl groups, and a sulfonyl chloride group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,3-dimethylbenzene-1-sulfonylchloride typically involves the sulfonylation of 4-bromo-2,3-dimethylbenzene. The process can be carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction is usually conducted under controlled temperature conditions to ensure the selective formation of the sulfonyl chloride derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonylation reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled to optimize yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,3-dimethylbenzene-1-sulfonylchloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromo-2,3-dimethylbenzene-1-sulfonylchloride is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2,3-dimethylbenzene-1-sulfonylchloride involves the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles to form sulfonamide, sulfonate ester, or sulfonothioate derivatives. The bromine atom and methyl groups on the benzene ring can influence the reactivity and selectivity of these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2,3-dimethylbenzene-1-sulfonylchloride is unique due to the presence of both bromine and sulfonyl chloride groups, which confer distinct reactivity patterns and make it a versatile reagent in organic synthesis .

Properties

IUPAC Name

4-bromo-2,3-dimethylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO2S/c1-5-6(2)8(13(10,11)12)4-3-7(5)9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAKQMPZWFIBMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Br)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.